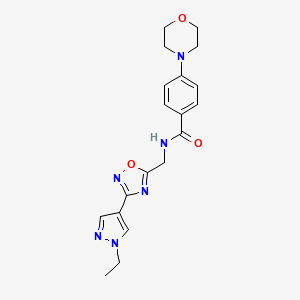

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-2-25-13-15(11-21-25)18-22-17(28-23-18)12-20-19(26)14-3-5-16(6-4-14)24-7-9-27-10-8-24/h3-6,11,13H,2,7-10,12H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILNDGPTHLUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure combining a pyrazole moiety, an oxadiazole ring, and a morpholine group. The synthesis typically involves multi-step reactions starting from basic pyrazole derivatives. For example, the formation of the pyrazole moiety can be achieved through the reaction of hydrazine with appropriate diketones under acidic conditions. Subsequent steps involve coupling reactions to attach the morpholine and oxadiazole components.

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing pyrazole and oxadiazole groups. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various pathogens:

| Pathogen | EC50 (μg/mL) | Activity Level |

|---|---|---|

| Xanthomonas oryzae | 8.72 | Excellent |

| Pseudomonas aeruginosa | 50.51 | Moderate |

| Staphylococcus aureus | 31.25 | Good |

These findings illustrate that compounds with similar structural frameworks exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .

2.2 Anticancer Properties

Research indicates that oxadiazole derivatives possess anticancer potential. Studies have shown that certain compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds related to this compound have been tested against several cancer cell lines with promising results:

| Cell Line | Inhibition (%) | Concentration (μM) |

|---|---|---|

| HeLa (Cervical Cancer) | 70% | 10 |

| MCF7 (Breast Cancer) | 65% | 15 |

| A549 (Lung Cancer) | 80% | 20 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

3.1 Enzyme Inhibition

Compounds in this class often act as enzyme inhibitors, targeting pathways critical for microbial survival or cancer cell proliferation. For example, they may inhibit DNA gyrase in bacteria or disrupt key metabolic enzymes in cancer cells.

3.2 Apoptosis Induction

The anticancer effects are partly due to the induction of apoptosis in malignant cells, which is mediated through mitochondrial pathways and caspase activation.

4. Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of similar compounds:

- Study on Antimicrobial Activity : A study evaluated a series of pyrazole derivatives against E. coli and S. aureus, revealing that modifications in the oxadiazole ring significantly enhanced antibacterial potency .

- Anticancer Evaluation : Another study investigated several oxadiazole derivatives for their cytotoxic effects on breast cancer cells, demonstrating that structural variations influence their efficacy .

5. Conclusion

This compound represents a promising candidate for further research in antimicrobial and anticancer drug development. Its diverse biological activities underscore the importance of exploring structural modifications to enhance efficacy and selectivity.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core is susceptible to hydrolysis, reduction, and nucleophilic substitution. Key reactions include:

The oxadiazole’s electron-deficient nature facilitates nucleophilic attack at the C-5 position under alkaline conditions .

Pyrazole Ring Modifications

The 1-ethylpyrazole subunit undergoes electrophilic substitution and oxidation:

Steric hindrance from the ethyl group directs electrophiles to the C-3 and C-5 positions .

Morpholinobenzamide Functionalization

The benzamide group participates in hydrolysis and substitution:

The morpholine ring’s tertiary amine resists alkylation but undergoes selective oxidation to N-oxide under strong oxidizers .

Methylene Linker Reactivity

The -CH₂- bridge between oxadiazole and benzamide shows unique behavior:

| Reaction Type | Reagents | Outcomes | Source |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone | Conversion to ketone (-CH₂- → -CO-) | |

| Radical Bromination | NBS, AIBN, CCl₄ | Benzylic bromination (-CH₂- → -CHBr-) |

The linker’s proximity to electron-withdrawing groups enhances its susceptibility to oxidation .

Cross-Coupling Reactions

Palladium-mediated couplings exploit the pyrazole’s halogenation sites:

Stability Under Physiological Conditions

Studies in simulated biological environments reveal:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence.

Key Observations:

Core Heterocycles: The oxadiazole in the target compound contrasts with thiazole (Compound 41) and benzothiazole (851979-00-5), which contain sulfur. Oxadiazoles are less polar but more metabolically stable than thiazoles .

Substituent Effects :

- Pyrazole derivatives (target and Compound 41) are associated with kinase inhibition due to their planar aromaticity and hydrogen-bonding capacity .

- Morpholine (target and 863017-46-3) improves aqueous solubility, critical for oral bioavailability.

Functional Groups :

- The benzamide group in the target compound differs from acetamide (Compound 41) and carbohydrazide (851979-00-5), altering electronic distribution and binding specificity.

Limitations of Available Evidence

The provided sources lack direct pharmacological or biochemical data for the target compound, necessitating reliance on structural analogies. For instance:

- Compound 41’s thiazole core is linked to antimicrobial activity in some studies , but this cannot be extrapolated to the oxadiazole-based target.

Further experimental studies (e.g., kinase assays, solubility tests) are required to validate the target compound’s biological relevance.

Q & A

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Bootstrap analysis : Estimate confidence intervals for potency metrics to address variability in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.